1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid

Catalog No.
S3029631
CAS No.
2044712-89-0
M.F
C15H19NO5
M. Wt
293.319
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolid...

CAS Number

2044712-89-0

Product Name

1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid

IUPAC Name

4-methoxy-2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

Molecular Formula

C15H19NO5

Molecular Weight

293.319

InChI

InChI=1S/C15H19NO5/c1-15(13(17)18)8-12(20-2)9-16(15)14(19)21-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,18)

InChI Key

UQFACOHOWNNHCO-UHFFFAOYSA-N

SMILES

CC1(CC(CN1C(=O)OCC2=CC=CC=C2)OC)C(=O)O

solubility

not available

1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid is a complex organic compound characterized by its unique molecular structure, which includes a pyrrolidine ring substituted with various functional groups. Its chemical formula is C14H17NO4C_{14}H_{17}NO_{4}, and it has a molecular weight of approximately 263.29 g/mol. The compound features a benzyloxycarbonyl group, a methoxy group, and a carboxylic acid group, making it an interesting candidate for various

Due to its functional groups:

  • Peptide Bond Formation: The carboxylic acid group can react with amines to form peptide bonds, which is significant in peptide synthesis .
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Nucleophilic Substitution: The methoxy group can undergo nucleophilic substitution reactions under certain conditions.

The reactivity of the compound is largely influenced by the presence of the benzyloxycarbonyl protecting group, which can be removed under acidic conditions to yield free amine functionalities .

The synthesis of 1-[(benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid typically involves several steps:

  • Formation of the Pyrrolidine Ring: This may involve cyclization reactions starting from appropriate precursors.
  • Protection of Functional Groups: The benzyloxycarbonyl group is introduced to protect the amine functionality during subsequent reactions.
  • Introduction of the Methoxy Group: This can be achieved through methylation reactions using methylating agents like dimethyl sulfate or methyl iodide.
  • Carboxylation: The final step involves introducing the carboxylic acid functionality, which may be done via carbon dioxide insertion or other carboxylation methods .

1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing peptides and other biologically active compounds.
  • Organic Synthesis: Utilized in the synthesis of more complex organic molecules.
  • Research: Employed in studies exploring the structure-activity relationship of pyrrolidine derivatives in drug discovery .

Interaction studies involving 1-[(benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid focus on its reactivity with various biological targets. These studies aim to understand how this compound interacts with enzymes, receptors, and other biomolecules, potentially leading to insights into its pharmacological effects and mechanisms of action. The specifics of these interactions require further investigation through biochemical assays and molecular modeling studies.

Several compounds share structural similarities with 1-[(benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid. Here are some notable examples:

Compound NameStructureUnique Features
1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acidstructureDifferent position of carboxylic acid; potential for different reactivity
(R)-1-(Benzyloxycarbonyl)-2-methylpyrrolidinestructureLacks methoxy group; simpler structure
4-Methoxy-2-methylpyrrolidinestructureNo benzyloxycarbonyl; lacks carboxylic acid functionality

These compounds highlight the uniqueness of 1-[(benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid due to its specific combination of functional groups, which may impart distinct chemical properties and biological activities not found in simpler analogs .

XLogP3

1.5

Dates

Last modified: 04-14-2024

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